
3-chloro-2-cyano-N-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-2-cyano-N-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)benzenesulfonamide is a chemical compound used in scientific research. It is a sulfonamide derivative that has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of 3-chloro-2-cyano-N-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)benzenesulfonamide is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to a decrease in inflammation and the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. The compound has been shown to decrease the production of inflammatory cytokines, which are proteins that play a role in inflammation. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-chloro-2-cyano-N-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)benzenesulfonamide in lab experiments is its anti-inflammatory and anti-tumor properties. This makes it a useful compound in the study of various diseases. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Direcciones Futuras
There are several future directions for the study of 3-chloro-2-cyano-N-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)benzenesulfonamide. One direction is the investigation of its potential as a treatment for autoimmune diseases such as multiple sclerosis and lupus. Another direction is the study of its potential as an anti-cancer agent in combination with other drugs. Further studies are also needed to determine the optimal dosage and potential side effects of this compound.
Conclusion:
In conclusion, this compound is a promising compound with various scientific research applications. Its anti-inflammatory, anti-tumor, and anti-microbial properties make it a useful compound in the study of various diseases. Further studies are needed to determine its full potential and safe usage.
Métodos De Síntesis
The synthesis of 3-chloro-2-cyano-N-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)benzenesulfonamide involves the reaction of 3-chloro-2-cyanobenzenesulfonamide with 2-methyl-5-propan-2-yl-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction takes place at a temperature of around 80-85°C for several hours. The resulting product is then purified by recrystallization.
Aplicaciones Científicas De Investigación
3-chloro-2-cyano-N-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)benzenesulfonamide has been used in various scientific research studies. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. The compound has also been used in the treatment of various diseases such as cancer, rheumatoid arthritis, and bacterial infections.
Propiedades
IUPAC Name |
3-chloro-2-cyano-N-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN5O2S/c1-8(2)12-16-13(19(3)17-12)18-22(20,21)11-6-4-5-10(14)9(11)7-15/h4-6,8H,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVFRUBWAOENPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=N1)NS(=O)(=O)C2=C(C(=CC=C2)Cl)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

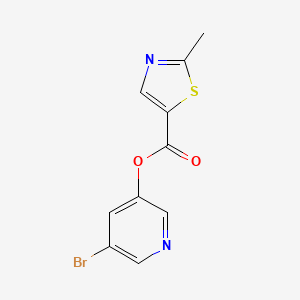


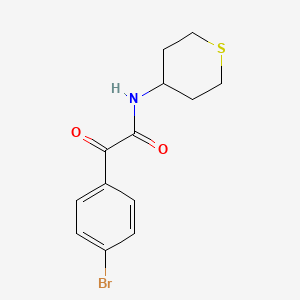
![(2S)-1-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methylamino]propan-2-ol](/img/structure/B7594589.png)
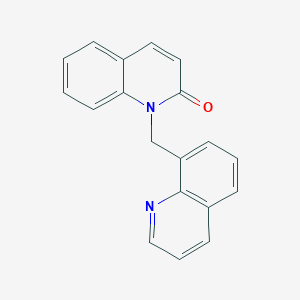
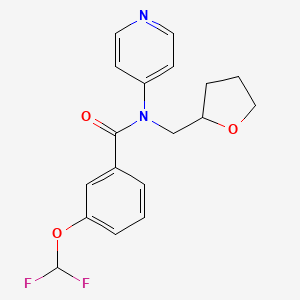
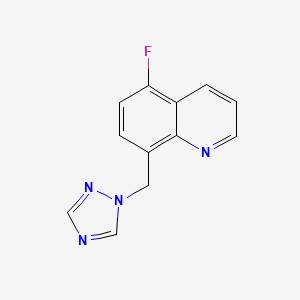
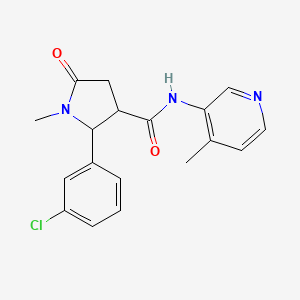



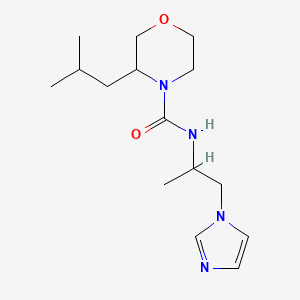
![Methyl 3-[(5-benzyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]butanoate](/img/structure/B7594658.png)